Bulbocapnine hydrochloride
Übersicht
Beschreibung
Bulbocapnine hydrochloride is the water-soluble form of the bulbocapnine alkaloid group . These substances act as acetylcholinesterase and tyrosine hydroxylase inhibitors . The activity from these chemicals causes dopamine biosynthesis to stall .
Synthesis Analysis
Bulbocapnine hydrochloride is an aporphine alkaloid . It inhibits dopamine synthesis . It also has neuroleptic-like, anticonvulsant, and antinociceptive effects .Molecular Structure Analysis
The molecular formula of Bulbocapnine hydrochloride is C19H20ClNO4 . Its average mass is 361.819 Da and its monoisotopic mass is 361.108093 Da .Physical And Chemical Properties Analysis
The density of Bulbocapnine hydrochloride is 1.342g/cm3 . Its boiling point is 504ºC at 760mmHg . The melting point is 199-200ºC . The molecular weight is 361.82 g/mol .Wissenschaftliche Forschungsanwendungen
Neurological and Movement Disorder Studies
Bulbocapnine hydrochloride has been explored in the context of neurological conditions and movement disorders. Early research by De Jong and Schaltenbrand indicated potential applications in treating various types of tremor diseases, with bulbocapnine hydrochloride showing effects on catalepsy or cataleptoid states in animals, suggesting potential benefits in tremor diseases due to its hypokinetic actions on the central nervous system (De Jong & Herman, 1926). Further studies evaluated bulbocapnine's impact on muscular motility disorders, both psychological and organic, though results varied (Lang & Kilpatrick, 1932).
Neurochemistry and Enzyme Inhibition
In neurochemistry, bulbocapnine has demonstrated an inhibitory effect on tyrosine hydroxylase, a key enzyme in dopamine biosynthesis. This inhibition was uncompetitive with the substrate L-tyrosine, indicating a potential mechanism of action on dopamine-related processes (Zhang et al., 1997). Additionally, studies on PC12 cells revealed that bulbocapnine reduced dopamine content and decreased intracellular Ca2+ concentration, while not affecting TH mRNA levels (Shin, Kim & Lee, 1998).
Cardiovascular Research
Bulbocapnine has been linked to notable cardiovascular effects. Research observed conditioning to bulbocapnine, marked by changes in the electrocardiogram, specifically in the T wave amplitude in limb leads (Pérez-Cruet & Gantt, 1964).
Molecular Biology
In molecular biology, studies have focused on the interaction of bulbocapnine with DNA and enzymes. One study highlighted that while dicentrine, an aporphine alkaloid like bulbocapnine, inhibited topoisomerase II, bulbocapnine did not show similar activity, suggesting differences in molecular interactions due to structural variations (Woo et al., 1999).
Pharmacokinetics and Drug Metabolism
Bulbocapnine has been evaluated as a mechanism-based inactivator of CYP2C19, an important enzyme in drug metabolism. This research provides insights into the potential interactions of bulbocapnine with other pharmaceuticals, highlighting its role in the pharmacokinetic processes (Salminen et al., 2011).
Neurological Research
Further neurological research includes examining bulbocapnine's effects on spinal reflexes and its utility in reducing movement artifacts in electroencephalography, particularly in children (Willis et al., 1968); (Baird & Spiegel, 1955).
Acetylcholinesterase Inhibition
Bulbocapnine has been identified as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases like Alzheimer's (Adsersen et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4.ClH/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17;/h3-4,8,12,21H,5-7,9H2,1-2H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGIVPUDHITDMK-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bulbocapnine hydrochloride | |
CAS RN |
632-47-3 | |
Record name | 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol, 6,7,7a,8-tetrahydro-11-methoxy-7-methyl-, hydrochloride, (7aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bulbocapnine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bulbocapnine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BULBOCAPNINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39F2B1469O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.